![molecular formula C13H13NO3 B5750447 N-(2-furylmethyl)-3-(5-methyl-2-furyl)acrylamide](/img/structure/B5750447.png)
N-(2-furylmethyl)-3-(5-methyl-2-furyl)acrylamide
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Overview
Description
N-(2-furylmethyl)-3-(5-methyl-2-furyl)acrylamide, also known as FMFA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its unique properties and structure have made it a subject of interest for scientists looking to develop new drugs, materials, and technologies.
Mechanism of Action
The mechanism of action of N-(2-furylmethyl)-3-(5-methyl-2-furyl)acrylamide is not fully understood, but it is believed to involve the inhibition of enzymes involved in various biological processes. Studies have shown that N-(2-furylmethyl)-3-(5-methyl-2-furyl)acrylamide can inhibit the growth of cancer cells by inducing apoptosis, a programmed cell death process.
Biochemical and Physiological Effects:
N-(2-furylmethyl)-3-(5-methyl-2-furyl)acrylamide has been shown to exhibit a wide range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective activities. It has also been shown to improve insulin sensitivity and glucose uptake in cells, making it a potential candidate for the treatment of diabetes.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(2-furylmethyl)-3-(5-methyl-2-furyl)acrylamide is its versatility, as it can be easily modified to obtain derivatives with different properties. However, its low solubility in water can make it difficult to work with in certain experiments, and its potential toxicity requires caution when handling.
Future Directions
There are several potential future directions for the research on N-(2-furylmethyl)-3-(5-methyl-2-furyl)acrylamide, including the development of new drugs for cancer and other diseases, the synthesis of new materials with unique properties, and the exploration of its catalytic properties. Further studies are needed to fully understand the mechanism of action and potential applications of N-(2-furylmethyl)-3-(5-methyl-2-furyl)acrylamide in various fields.
In conclusion, N-(2-furylmethyl)-3-(5-methyl-2-furyl)acrylamide is a promising compound that has gained significant attention in scientific research due to its unique properties and potential applications in various fields. Its versatility and wide range of effects make it a subject of interest for scientists looking to develop new drugs, materials, and technologies. Further studies are needed to fully explore its potential and develop new applications for this compound.
Synthesis Methods
The synthesis of N-(2-furylmethyl)-3-(5-methyl-2-furyl)acrylamide involves the reaction of 2-furylacetaldehyde and 5-methyl-2-furancarboxylic acid with acryloyl chloride in the presence of a base. The resulting product is then purified using column chromatography to obtain pure N-(2-furylmethyl)-3-(5-methyl-2-furyl)acrylamide.
Scientific Research Applications
N-(2-furylmethyl)-3-(5-methyl-2-furyl)acrylamide has been extensively studied for its potential applications in various fields, including drug discovery, materials science, and catalysis. Several studies have shown that N-(2-furylmethyl)-3-(5-methyl-2-furyl)acrylamide exhibits potent anticancer, antifungal, and antibacterial activities, making it a promising candidate for the development of new drugs.
properties
IUPAC Name |
(E)-N-(furan-2-ylmethyl)-3-(5-methylfuran-2-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-10-4-5-11(17-10)6-7-13(15)14-9-12-3-2-8-16-12/h2-8H,9H2,1H3,(H,14,15)/b7-6+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYXGPFVVKMAXNO-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=CC(=O)NCC2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C/C(=O)NCC2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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